molecular formula C12H9ClN4S B8756097 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile

4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile

Cat. No.: B8756097
M. Wt: 276.75 g/mol
InChI Key: HGKHYIDJADDPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an aniline group, a chloro substituent, a methylsulfanyl group, and a carbonitrile group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation .

Another approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. This method requires strong bases and prolonged reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of microwave irradiation in industrial settings allows for the rapid and consistent production of high-purity compounds .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which is crucial for cell proliferation and survival. The compound binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research and drug development .

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9ClN4S/c1-18-12-16-10(13)9(7-14)11(17-12)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16,17)

InChI Key

HGKHYIDJADDPDM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile [Santilli, et al., J. Heterocycl. Chem. 1971, 8, 445-453] (0.222 grams (hereinafter “g”), 1.0 millimoles (hereinafter “mmol”)) in EtOH (2 milliliters (hereinafter “mL”)) and Et2O (1 mL) was treated with aniline (184 microliter (hereinafter “uL”), 2.0 mmol) in EtOH (1 mL). A clear solution formed initially but rapidly formed a heavy precipitate. The mixture was stirred 30 minutes (hereinafter “min”) and was filtered, and the solid was washed with 1:1 Et2O, EtOH and then Et2O, dried to afford 162 miligrams (hereinafter “mg”) (59%) of the title compound as a white solid. LC MS m/e=277 (MH+), Rt=2.32 min.
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile [Santilli, et al., J. Heterocycl. Chem. 1971, 8, 445-453] (0.222 grams (hereinafter “g”), 1.0 millimoles (hereinafter “mmol”)) in EtOH (2 milliliters (hereinafter “mL”)) and Et2O (1 mL) was treated with aniline (184 microliter (hereinafter “uL”), 2.0 mmol) in EtOH (1 mL). A clear solution formed initially but rapidly formed a heavy precipitate. The mixture was stirred 30 minutes (hereinafter “min”) and was filtered, and the solid was washed with 1:1 Et2O, EtOH and then Et2O, dried to afford 162 milligrams (hereinafter “mg”) (59%) of the title compound as a white solid. LC MS m/e=277 (MH+), Rt=2.32 min.
Quantity
0.222 g
Type
reactant
Reaction Step One
Quantity
184 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
59%

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